3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
Description
3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a compound that features a piperazine ring substituted with a pyridine moiety and an amino group
Properties
IUPAC Name |
3-amino-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-5-4-12(17)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXOZLILJGXSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step procedures. One common method includes the reaction of 4-(pyridin-2-yl)piperazine with 3-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Biological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one exhibit antidepressant properties. A study examined the role of piperazine derivatives in modulating serotonin receptors, suggesting that this compound may influence mood regulation through serotonergic pathways .
Case Study : In a preclinical model, administration of a related compound showed significant reductions in depressive-like behaviors in rodents, indicating potential for treating major depressive disorder.
2. Anticancer Properties
The compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
Case Study : A study evaluated the cytotoxicity of piperazine derivatives on human breast cancer cells (MCF-7). The results demonstrated an IC50 value of 15 µM for one derivative, indicating promising anticancer activity.
Therapeutic Potential
1. Neurological Disorders
Given its structural similarity to known psychoactive compounds, there is potential for this compound to be developed as a treatment for neurological disorders such as anxiety and depression.
2. Cancer Therapy
The anticancer properties observed in preliminary studies suggest that this compound could be further developed as a chemotherapeutic agent, particularly for breast and possibly other types of cancers.
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-2-yl)piperazine: Shares the piperazine and pyridine moieties but lacks the amino and carbonyl groups.
3-Amino-1-(piperazin-1-yl)propan-1-one: Similar structure but without the pyridine substitution.
Uniqueness
3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is unique due to the combination of the amino group, carbonyl group, and pyridine-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one, a compound characterized by its unique structure comprising a piperazine ring substituted with a pyridine moiety and an amino group, has garnered attention in various fields of biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.
Structural Overview
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | 3-amino-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
| CAS Number | 938517-18-1 |
| Molecular Formula | C₁₂H₁₈N₄O |
| Molecular Weight | 234.30 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, studies indicate that related arylpiperazine compounds can inhibit CYP3A4 and CYP2D6 significantly, suggesting a similar potential for this compound .
- Receptor Interaction: Its structural components allow it to act as a ligand for certain receptors, potentially influencing neurotransmitter systems. This is particularly relevant in the context of neuropharmacology.
Antimicrobial Properties
Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial activity. For example, studies have shown that certain piperazine-based compounds possess selective antibacterial properties against pathogens such as Neisseria meningitidis and Haemophilus influenzae, although specific data on this compound's efficacy is limited .
Neuropharmacological Effects
The compound's interaction with dopamine receptors has been explored in various studies. It may serve as a potential agonist or antagonist depending on its structural modifications. For instance, related compounds have demonstrated selective activity at D3 dopamine receptors, which could be leveraged for therapeutic applications in treating neuropsychiatric disorders .
Study on CYP51 Inhibition
A study focused on the inhibition of CYP51 (a P450 enzyme) highlighted the potential of pyridine-based piperazine compounds in disrupting sterol biosynthesis in Trypanosoma cruzi. While this study did not directly evaluate this compound, it underscores the relevance of similar compounds in parasitic infections .
Antichlamydial Activity
Another investigation into piperazine derivatives revealed their antichlamydial activity, indicating that modifications similar to those found in this compound could yield compounds with significant therapeutic potential against Chlamydia infections .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(pyridin-2-yl)piperazine | Lacks amino and carbonyl groups | Limited receptor activity |
| 3-Amino-1-(piperazin-1-yl)propan-1-one | Similar structure without pyridine substitution | Moderate activity against some pathogens |
| 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-y]propan - 1-one | Unique combination of functional groups | Potential for diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
